molecular formula C19H18FNO3S B2728345 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 899214-18-7

6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No.: B2728345
CAS No.: 899214-18-7
M. Wt: 359.42
InChI Key: BIPIEJQASOKJKC-UHFFFAOYSA-N
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Description

6-Fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a fluorine atom at position 6, a propyl group at position 1, and a tosyl (p-toluenesulfonyl) moiety at position 3 of the quinolin-4(1H)-one scaffold. The quinolinone core is a privileged structure in medicinal chemistry, often associated with biological activities such as kinase inhibition and antimicrobial effects . This compound’s molecular formula is C19H18FNO3S, with a calculated molar mass of 359.07 g/mol.

Properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-3-10-21-12-18(19(22)16-11-14(20)6-9-17(16)21)25(23,24)15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPIEJQASOKJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

6-Fluoro-1-propyl-3-tosylquinolin-4(1H)-one has a unique molecular structure characterized by a fluorine atom and a tosyl group, which may influence its biological interactions. The chemical formula is C15H14FNO2SC_{15}H_{14}FNO_2S.

Biological Activity Overview

Research indicates that compounds similar to 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Potential against bacteria and fungi.
  • Antitumor Effects : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AntitumorReduces cancer cell viability
Anti-inflammatoryLowers inflammation markers

The mechanism through which 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class may influence oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one remains largely uncharacterized. However, based on structural analogs:

  • Solubility : Likely soluble in organic solvents, indicating potential for bioavailability.
  • Stability : Exhibits stability under physiological conditions, suggesting suitability for therapeutic applications.

Case Studies

Several studies have investigated the biological activity of related quinoline derivatives. For example:

Case Study 1: Antitumor Activity

A study evaluated the effect of a similar quinoline derivative on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through ROS generation.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against various pathogens. The compound demonstrated potent inhibitory effects comparable to established antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Positional Substitution : Fluorine at position 6 is conserved in all three compounds, suggesting its role in electronic modulation or target binding.
  • N1 Substituent: The propyl group (target compound) vs. 3-methylbenzyl () vs. cyclopropyl () alters steric bulk and lipophilicity.
  • Ring Saturation : The 2,3-dihydro modification in reduces aromaticity, likely affecting solubility and metabolic stability.

Physicochemical Properties

  • Lipophilicity: The propyl chain in the target compound offers moderate lipophilicity, whereas the 3-methylbenzyl analog () has higher hydrophobicity due to its aromatic ring. The dihydroquinolinone () may exhibit improved aqueous solubility due to reduced planarity.
  • Stability : The tosyl group in the target compound and ’s analog could confer resistance to enzymatic degradation compared to the simpler sulfonamides.

Spectral Data Insights

While direct spectral data for the target compound are unavailable in the evidence, trends from related structures can be inferred:

  • 1H NMR : Tosyl groups typically show aromatic proton signals near δ 7.3–7.8 ppm (doublets for para-substitution) and a singlet for the methyl group at δ ~2.4 ppm .

  • 13C NMR: The quinolinone carbonyl resonates at δ ~175–180 ppm, while the tosyl sulfur-linked carbon appears at δ ~140–145 ppm .
  • Fluorine Effects : The 6-F substituent deshields adjacent protons, causing downfield shifts in 1H NMR (e.g., H-5 and H-7) .

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